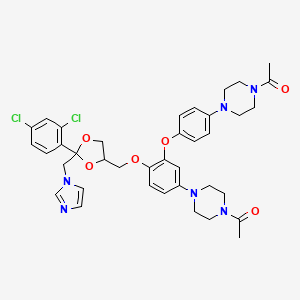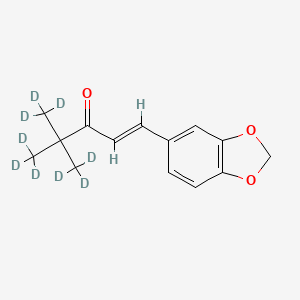
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3” is a derivative of methylenedioxyphenethylamine (MDPEA), which is a substituted phenethylamine . Phenethylamines are a class of compounds that often have psychoactive properties and include well-known drugs such as amphetamine and mescaline .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For example, similar compounds such as MDMA appear as white or off-white powders or crystals soluble in water .
Applications De Recherche Scientifique
Chemical Mechanisms and Structural Analysis
The acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds provides insight into the structural and chemical reactivity of related methylenedioxyphenyl compounds. These studies emphasize the importance of γ-hydroxymethyl groups and the hydride transfer mechanism, highlighting the complex pathways these compounds can undergo in chemical reactions, which could be relevant for understanding the behavior of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in similar contexts (Yokoyama, 2015).
Fluorescent Chemosensors
Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) underscores the potential for methylenedioxyphenyl compounds to act as fluorophoric platforms for detecting various analytes. This suggests potential applications for 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in the development of sensitive and selective sensors for environmental or biological monitoring (Roy, 2021).
Understanding Molecular Interactions
Studies on hydrogen bonding in mixtures with dimethyl sulfoxide (DMSO) offer insight into how methylenedioxyphenyl compounds might interact with solvents at the molecular level. These interactions are crucial for predicting solubility, reactivity, and overall behavior in various solvents, which is vital for chemical synthesis and formulation processes (Kiefer, Noack, & Kirchner, 2011).
Exploring Health Benefits
Research into 4,4-dimethyl phytosterols sheds light on the potential health benefits of structurally complex compounds, including those related to the methylenedioxyphenyl group. Such compounds are involved in various biological pathways and may offer therapeutic benefits, underscoring the potential medical applications of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in disease prevention and treatment (Zhang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-QPYRMXHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729326 |
Source


|
| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 | |
CAS RN |
1262795-35-6 |
Source


|
| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

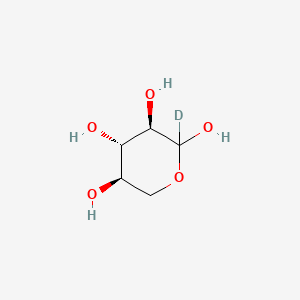
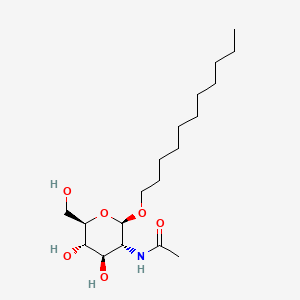
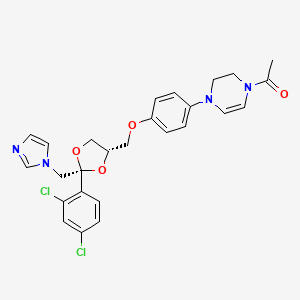

![D-[2-13C]xylulose](/img/structure/B584082.png)

![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)
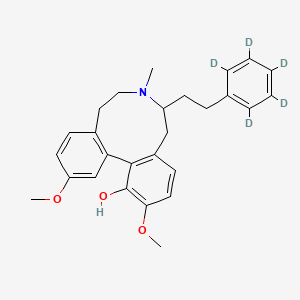


![2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester](/img/structure/B584093.png)

